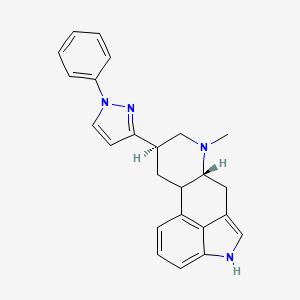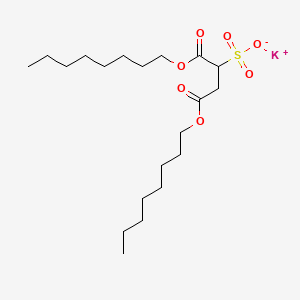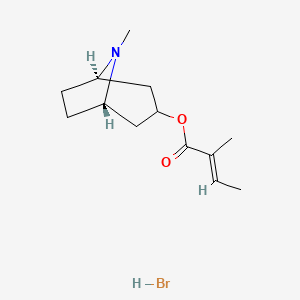![molecular formula C20H19ClF2N4O3 B12743259 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride CAS No. 138668-61-8](/img/structure/B12743259.png)
7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrrolidine ring, fluorinated phenyl groups, and a naphthyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the fluorinated phenyl groups and the pyrrolidine ring. Key steps include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorinated Phenyl Groups: This is achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine derivatives as nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated solvents, catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.
Medicine
Medically, the compound is investigated for its potential therapeutic applications. Its structural features suggest it may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials and chemical products. Its unique properties can be harnessed to create new materials with desirable characteristics.
Wirkmechanismus
The mechanism of action of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are known for their wide range of applications in medicinal chemistry.
Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring are widely used in drug discovery and development due to their unique stereochemistry and biological activity.
Uniqueness
The uniqueness of 7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride lies in its combination of structural features, which confer distinct chemical reactivity and potential for diverse applications. Its fluorinated phenyl groups and naphthyridine core make it particularly valuable in medicinal chemistry and other scientific research fields.
Eigenschaften
CAS-Nummer |
138668-61-8 |
|---|---|
Molekularformel |
C20H19ClF2N4O3 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-6-fluoro-1-(4-fluorophenyl)-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H18F2N4O3.ClH/c1-10-15-17(27)14(20(28)29)9-26(13-4-2-11(21)3-5-13)18(15)24-19(16(10)22)25-7-6-12(23)8-25;/h2-5,9,12H,6-8,23H2,1H3,(H,28,29);1H/t12-;/m0./s1 |
InChI-Schlüssel |
CCNRSJHOFXAZRS-YDALLXLXSA-N |
Isomerische SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=CC=C(C=C4)F)C(=O)O.Cl |
Kanonische SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=CC=C(C=C4)F)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




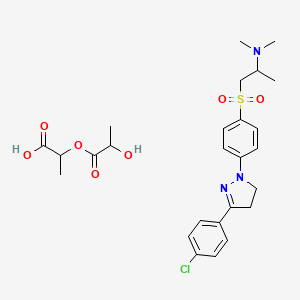
![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
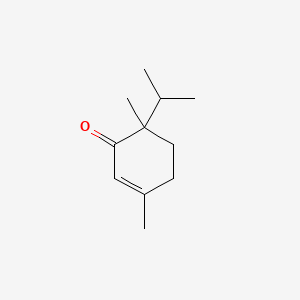
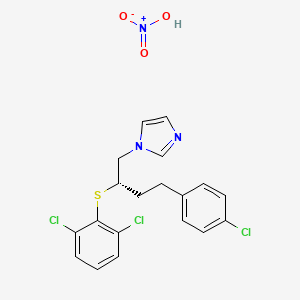
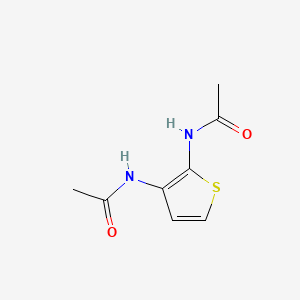
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)
